molecular formula C16H16O2 B7838622 4'-Isopropylbiphenyl-2-carboxylic acid

4'-Isopropylbiphenyl-2-carboxylic acid

Cat. No.: B7838622
M. Wt: 240.30 g/mol
InChI Key: ZTBDDZNRMUSDEN-UHFFFAOYSA-N
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Description

4'-Isopropylbiphenyl-2-carboxylic acid is an organic compound belonging to the biphenyl family, characterized by its two benzene rings connected by a single bond. This compound is notable for its isopropyl group attached to the fourth carbon of one benzene ring and a carboxylic acid group on the second carbon of the other benzene ring. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Friedel-Crafts Alkylation: One common synthetic route involves the Friedel-Crafts alkylation of biphenyl with isopropyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

  • Direct Bromination and Subsequent Alkylation: Another method involves the bromination of biphenyl to form 4-bromobiphenyl, followed by a palladium-catalyzed coupling reaction with isopropylboronic acid to introduce the isopropyl group.

Industrial Production Methods: Industrial production of this compound often involves large-scale versions of the above synthetic routes, with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are commonly employed to ensure consistent quality and efficiency.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be further oxidized to produce this compound derivatives, such as esters or amides.

  • Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.

  • Substitution: The isopropyl group can undergo various substitution reactions, including halogenation or nitration.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄). The reactions are typically performed under acidic or neutral conditions.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) are used, often in anhydrous ether solvents.

  • Substitution: Halogenation reactions use reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst, while nitration reactions employ a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed:

  • Oxidation: Esters, amides, and carboxylic acid derivatives.

  • Reduction: Alcohols, aldehydes, and corresponding derivatives.

  • Substitution: Halogenated derivatives, nitro compounds, and other substituted biphenyls.

Scientific Research Applications

4'-Isopropylbiphenyl-2-carboxylic acid is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: The compound is used in biochemical studies to investigate enzyme inhibition and receptor binding.

  • Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

4'-Isopropylbiphenyl-2-carboxylic acid is similar to other biphenyl derivatives, such as biphenyl-4-carboxylic acid and 4'-methylbiphenyl-2-carboxylic acid. its unique structural features, such as the isopropyl group, confer distinct chemical and biological properties. These differences can influence its reactivity, solubility, and biological activity, making it a valuable compound in various applications.

Comparison with Similar Compounds

  • Biphenyl-4-carboxylic acid

  • 4'-Methylbiphenyl-2-carboxylic acid

  • 4'-Ethylbiphenyl-2-carboxylic acid

  • 4'-Propylbiphenyl-2-carboxylic acid

Properties

IUPAC Name

2-(4-propan-2-ylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-11(2)12-7-9-13(10-8-12)14-5-3-4-6-15(14)16(17)18/h3-11H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBDDZNRMUSDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501225721
Record name 4′-(1-Methylethyl)[1,1′-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501225721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84392-25-6
Record name 4′-(1-Methylethyl)[1,1′-biphenyl]-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84392-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4′-(1-Methylethyl)[1,1′-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501225721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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